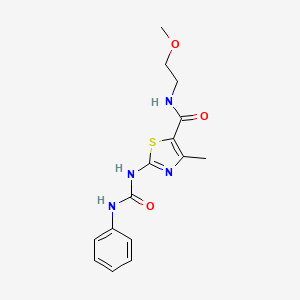

N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-10-12(13(20)16-8-9-22-2)23-15(17-10)19-14(21)18-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,20)(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSTVZNJPKHDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

Substitution Reactions: Introduction of the 4-methyl and 2-(3-phenylureido) groups can be achieved through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the thiazole derivative with 2-methoxyethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Features

The following table compares key structural attributes and biological activities of N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide with related compounds:

*Calculated based on analog in .

Key Observations:

Anti-Angiogenic Activity : Compound 3k () shares a thiazole-carboxamide scaffold but replaces the 3-phenylureido group with a pyridinyl moiety. It demonstrated potent anti-angiogenic effects in HUVEC assays and tumor models, suggesting that pyridinyl substituents may enhance VEGF pathway inhibition .

Anticancer Activity : Thiazole-carbohydrazide derivatives (e.g., compound 3 in ) exhibit low IC₅₀ values against HepG-2 cells, likely due to thioamide-mediated DNA intercalation or kinase inhibition .

Antibacterial Specificity : Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, attributed to the nitro group’s electrophilic reactivity and thiophene-thiazole synergy .

Mechanistic Divergence

- Anti-Angiogenic Analogs : Compound 3k inhibits endothelial cell migration and VEGF signaling, likely via VEGFR2 or PDGFRβ antagonism .

- Anticancer Thiazoles : Hydrazinecarbothioamide derivatives () may disrupt tubulin polymerization or induce apoptosis via ROS generation .

- Antibacterial Nitrothiophenes : Electrophilic nitro groups in compound 7 () likely target bacterial enzymes (e.g., DNA gyrase) through covalent interactions .

Biological Activity

N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxyethyl group and phenylureido moiety enhances its solubility and potentially its bioactivity. The molecular formula is , and its structure can be represented as follows:

Research indicates that thiazole derivatives often exhibit their biological effects through multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Some thiazole compounds inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, making them potential anticancer agents.

- Antimicrobial Activity : Certain thiazoles have demonstrated effectiveness against various pathogens, suggesting a broader therapeutic potential.

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. For instance, compounds with similar structures have shown significant cytotoxic effects in various cancer cell lines. The following table summarizes some key findings related to the activity of thiazole derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 | 1.61 | Bcl-2 inhibition |

| Compound B | Jurkat | 1.98 | Apoptosis induction |

| This compound | MCF-7 | TBD | TBD |

Note: TBD = To Be Determined based on further studies.

Case Studies

-

Study on Anticancer Properties :

A study evaluated the efficacy of various thiazole derivatives, including this compound, against breast cancer cell lines (MCF-7). Results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a therapeutic agent in breast cancer treatment. -

Antimicrobial Activity :

Another study focused on the antimicrobial properties of thiazole derivatives. It was found that several compounds, including those structurally related to this compound, showed promising activity against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and substituents significantly affect biological activity. Key observations include:

- Methyl Substituents : The presence of methyl groups at specific positions on the phenyl ring enhances cytotoxic activity.

- Ureido Moiety : The incorporation of a ureido group has been linked to increased interaction with target proteins involved in apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the thiazole core is functionalized via a Hantzsch thiazole synthesis, followed by urea linkage formation using phenyl isocyanate. The methoxyethyl group is introduced via nucleophilic substitution or amide coupling. Key steps include:

- Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

- Optimization of solvent polarity (e.g., DMF for solubility) and temperature control (room temperature to 80°C) to minimize side reactions .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxyethyl protons at δ 3.3–3.5 ppm, thiazole carboxamide carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 388.12) and fragmentation patterns .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H urea) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methoxyethyl group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the methoxyethyl group with ethyl, hydroxyethyl, or cyclic ether substituents .

- Biological Assays : Test analogs against kinase targets (e.g., Src/Abl) using enzymatic inhibition assays (IC₅₀ determination) and cellular proliferation assays (e.g., K562 leukemia cells) .

- Data Analysis : Compare logP values (hydrophobicity) and steric parameters (molecular docking) to correlate substituent effects with activity .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models) and bioavailability (%F) to identify metabolic liabilities (e.g., esterase-mediated hydrolysis) .

- Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to assess penetration into target tissues (e.g., tumor xenografts) .

- Species-Specific Differences : Compare human vs. murine cytochrome P450 metabolism using liver microsomes .

Q. How can computational modeling predict binding interactions between this compound and kinase targets like Abl?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions (e.g., hydrogen bonds with kinase hinge region residues) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (RMSD <2 Å over 100 ns) in explicit solvent to assess conformational changes .

- Free Energy Calculations : MM-GBSA analysis quantifies binding affinity (ΔG < -8 kcal/mol indicates strong inhibition) .

Q. What experimental protocols assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–8, 37°C) and monitor degradation via HPLC over 24 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products via LC-MS .

Q. How can researchers evaluate the compound’s selectivity for target kinases versus off-target proteins?

- Methodological Answer :

- Kinase Profiling Panels : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (IC₅₀ >1 μM preferred) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring thermal stabilization of Abl kinase .

- Competitive Binding Assays : Use fluorescent probes (e.g., ADP-Glo™) to assess competition with ATP-binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.